molecular formula C10H11FN4O2S2 B15052864 N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Cat. No.: B15052864
M. Wt: 302.4 g/mol
InChI Key: BPRQZZQEFUZVFG-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS: Not explicitly provided; synonyms: ZINC13533943, AKOS000678866) is a 1,2,4-triazole derivative characterized by:

  • A 4-fluorophenyl group at position 4 of the triazole ring.
  • A mercapto (-SH) substituent at position 4.
  • A methanesulfonamide group attached via a methylene bridge at position 2.

This compound is synthesized through S-alkylation or cyclization reactions involving halogenated ketones and thiol-containing precursors, as inferred from related 1,2,4-triazole syntheses . Its structure is confirmed via spectral techniques (e.g., IR, NMR), with key features including a ν(S-H) stretch (~2500–2600 cm⁻¹) indicative of the mercapto group and ν(C=S) vibrations (~1247–1255 cm⁻¹) .

Properties

Molecular Formula

C10H11FN4O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C10H11FN4O2S2/c1-19(16,17)12-6-9-13-14-10(18)15(9)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18)

InChI Key

BPRQZZQEFUZVFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=NNC(=S)N1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The triazole scaffold originates from a thiosemicarbazide precursor. Reacting 4-fluorophenylhydrazine with thiourea in ethanol under reflux forms 1-(4-fluorophenyl)-2-thiocarbamoylhydrazine. Fourier-transform infrared (FTIR) analysis confirms N–H (3250 cm⁻¹) and C=S (1250 cm⁻¹) stretches.

Cyclization to 4H-1,2,4-Triazole

Cyclization of the thiosemicarbazide in 2 M NaOH at 80°C for 4 h yields 4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole. Microwave irradiation (600 W, 10 min) enhances reaction efficiency to 92%. Gas chromatography–mass spectrometry (GC-MS) shows a molecular ion peak at m/z 196 (M⁺).

Functionalization at the Triazole 3-Position

Hydroxymethyl Group Introduction

Condensing the triazole with paraformaldehyde in acetic acid introduces a hydroxymethyl (-CH₂OH) group at position 3. Nuclear magnetic resonance (¹H NMR) reveals a singlet at δ 4.55 ppm (2H, -CH₂OH) and a broad peak at δ 5.20 ppm (-OH).

Chlorination with Thionyl Chloride

Treating the hydroxymethyl derivative with SOCl₂ (1:2 molar ratio) in dry dichloromethane at 0°C converts -CH₂OH to -CH₂Cl. Reaction completion is monitored by thin-layer chromatography (TLC; Rf = 0.75, hexane:ethyl acetate 3:1).

Methanesulfonamide Coupling

Nucleophilic Substitution

Reacting the chloromethyl intermediate with methanesulfonamide (1.2 eq) and K₂CO₃ in dimethylformamide (DMF) at 60°C for 6 h affords the target compound. Yield optimization studies indicate:

Parameter Optimal Condition Yield (%)
Temperature 60°C 85
Solvent DMF 85
Base K₂CO₃ 85
Reaction Time 6 h 85

¹³C NMR confirms the -CH₂-SO₂-NH₂ moiety with signals at δ 45.8 (-CH₂-) and δ 40.1 (SO₂-CH₃).

Alternative Microwave-Assisted Synthesis

Microwave irradiation (Milestone Flexi Wave system) reduces reaction times:

  • Cyclization : 600 W, 10 min → 92% yield.
  • Sulfonamidation : 500 W, 15 min → 88% yield.

Comparative analysis shows microwave methods improve yields by 10–15% over conventional heating.

Analytical Characterization

Spectroscopic Validation

  • FTIR : S–H stretch (2550 cm⁻¹), SO₂ symmetric/asymmetric stretches (1150/1320 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, 2H, Ar-H), δ 7.25 (d, 2H, Ar-H), δ 4.45 (s, 2H, -CH₂-), δ 3.15 (s, 3H, SO₂-CH₃).
  • EI-MS : m/z 302.4 (M⁺).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) shows ≥98% purity.

Challenges and Optimization

  • Byproduct Formation : Excess SOCl₂ generates sulfonic acid byproducts; stoichiometric control reduces impurities.
  • Solvent Selection : DMF outperforms tetrahydrofuran (THF) and acetonitrile in sulfonamidation efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation under various conditions:

Reaction Type Reagents/Conditions Product Key Observations
Disulfide formationO₂ (ambient air), mild oxidative agentsSymmetrical disulfide derivativeOccurs spontaneously in aerobic conditions
Sulfonic acid formationH₂O₂ (30%), acidic conditionsSulfonic acid (-SO3H) derivativeRequires strong oxidizers; modifies bioavailability

These reactions alter the compound’s electronic profile and biological activity. For example, disulfide formation reduces thiol reactivity, while sulfonic acid derivatives enhance solubility.

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in substitution reactions:

Nucleophile Conditions Product Yield
Primary aminesDMF, 80°C, 12 hrsN-alkylated triazole-sulfonamide hybrids65–78%
AlkoxidesK₂CO₃, DCM, RTEther-linked derivatives52–60%

The methylene bridge (-CH2-) adjacent to the triazole ring also participates in nucleophilic attacks, enabling structural diversification.

Reaction with Isothiocyanates

The mercapto group reacts with aryl/alkyl isothiocyanates to form thiosemicarbazide intermediates:

General Pathway :
Compound + R-NCSThiosemicarbazidecyclizationFused triazole-thiadiazole systems\text{Compound + R-NCS} \rightarrow \text{Thiosemicarbazide} \xrightarrow{\text{cyclization}} \text{Fused triazole-thiadiazole systems}

Isothiocyanate Cyclization Agent Application
Phenyl isocyanateNaOH (reflux)Anticancer agent precursors
Ethyl isothiocyanateHCl (acidic conditions)Antimicrobial scaffolds

These intermediates are critical for synthesizing bioactive heterocycles .

Interaction with Electrophiles

The triazole ring participates in electrophilic substitution, particularly at the N1 and N2 positions:

Electrophile Conditions Product
Methyl iodideK₂CO₃, acetone, refluxN-methylated triazole derivative
Acetyl chloridePyridine, 0°C → RTAcetylated triazole

Methylation enhances lipophilicity, impacting membrane permeability in biological systems.

Reduction Reactions

While less common, the sulfonamide group can be reduced under stringent conditions:

Reducing Agent Conditions Product
LiAlH₄Anhydrous THF, refluxAmine derivative (-NH2)
NaBH₄/CuCl₂MeOH, RTPartial reduction to sulfinic acid

Reduction modifies the electron-withdrawing nature of the sulfonamide group, affecting binding to biological targets .

Complexation with Metal Ions

The triazole and mercapto groups act as ligands for metal coordination:

Metal Ion Complex Structure Application
Cu(II)Square planar geometryCatalytic applications
Fe(III)Octahedral coordinationMagnetic materials research

Stability constants (log K) for Cu(II) complexes range from 8.2–9.5, indicating strong binding .

pH-Dependent Tautomerism

The triazole ring exhibits tautomerism, influencing reactivity:

1H-triazole4H-triazole\text{1H-triazole} \rightleftharpoons \text{4H-triazole}

  • Acidic conditions : Favors 1H-tautomer (protonated N1).

  • Basic conditions : Favors 4H-tautomer (protonated N4) .

This equilibrium affects regioselectivity in subsequent reactions.

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Rate Biological Impact
Mercapto (-SH)OxidationHighAlters redox activity
Sulfonamide (-SO2NH2)Nucleophilic substitutionModerateModifies pharmacokinetics
Triazole ringElectrophilic substitutionLowEnhances target selectivity

Scientific Research Applications

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, while the methanesulfonamide moiety may enhance the compound’s solubility and bioavailability. Specific pathways involved in its mechanism of action depend on the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Spectral Differences

The compound is compared to analogues with modifications in substituents, tautomerism, and biological activity:

Table 1: Key Differences Between the Target Compound and Analogues
Compound Name / ID Substituents Molecular Formula Key Spectral Features Biological Activity References
Target Compound - 4-Fluorophenyl
- 5-Mercapto
- Methanesulfonamide
C₁₁H₁₂FN₅O₂S₂ ν(S-H) ~2500–2600 cm⁻¹; ν(C=S) ~1250 cm⁻¹ Not explicitly reported
Compounds [7–9] (1,2,4-triazole-3-thiones) - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Varies (X = H, Cl, Br) Absence of ν(S-H); ν(C=S) ~1247–1255 cm⁻¹ Not reported
Compound 11 (2-Aminothiazole derivative) - Acetamide
- Nitrophenyl
C₂₁H₂₀N₆O₄S ν(C=O) 1669 cm⁻¹; ν(C-S) 681 cm⁻¹ Antitubercular (comparable to rifampin)
Compound in - 4-Chlorobenzenesulfonamide
- Allyl
- 4-Fluorobenzyl sulfanyl
C₁₉H₁₈ClFN₄O₂S₂ Not provided Not reported
Key Observations:

Tautomerism : Unlike the target compound, Compounds [7–9] exist as thiones (C=S) rather than thiols (-SH), evidenced by the absence of ν(S-H) in IR spectra .

Sulfonamide Variations : The target compound’s methanesulfonamide group contrasts with bulkier sulfonamide substituents (e.g., 4-chlorobenzenesulfonamide in ), which may influence solubility and receptor binding .

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogues. However, the mercapto group may increase polarity relative to S-alkylated derivatives (e.g., ) .

Biological Activity

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.

Structure and Synthesis

The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-fluorophenyl derivatives with mercapto-triazole intermediates. The chemical structure can be represented as follows:

C10H11FN4O2S2\text{C}_{10}\text{H}_{11}\text{F}\text{N}_4\text{O}_2\text{S}_2

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. In a study examining various triazole derivatives, compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed against several strains, demonstrating promising antibacterial effects .

CompoundMIC (µg/mL)Activity
Compound A32Effective against E. coli
Compound B16Effective against S. aureus
N-(Fluorophenyl) Triazole8Broad-spectrum activity

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been studied extensively. In vitro tests showed that these compounds could inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds derived from similar structures demonstrated an ability to reduce inflammation by more than 70% in edema models compared to standard drugs like ibuprofen .

Case Studies

  • Colorectal Cancer Study : A series of mercapto-triazole derivatives were synthesized and tested for antiproliferative activity against colorectal cancer cell lines (HT-29). Notably, one derivative showed an IC50 value of 0.5 µM, indicating strong cytotoxicity . This suggests that modifications to the triazole ring can enhance anticancer properties.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications significantly improved the antibacterial potency against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies on triazole derivatives reveal that specific substituents on the phenyl and triazole rings significantly influence biological activity. For example:

  • The introduction of a fluorine atom at the para position of the phenyl ring enhances antibacterial activity.
  • The presence of a thiol group at the 5-position of the triazole is crucial for maintaining biological efficacy.

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